[(2-Bromophenyl)(phenyl)methyl](methyl)amine hydrochloride
Description
Properties
IUPAC Name |
1-(2-bromophenyl)-N-methyl-1-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN.ClH/c1-16-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15;/h2-10,14,16H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODEHFFUHFTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(phenyl)methylamine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with N-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of (2-Bromophenyl)(phenyl)methylamine hydrochloride follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration and drying.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(phenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water or amines in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the potential of (2-Bromophenyl)(phenyl)methylamine hydrochloride in anticancer therapies. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of this compound can be designed to target specific pathways involved in tumor growth and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell cycle progression |
These findings suggest that further investigation into the structure-activity relationship could yield more potent anticancer agents derived from this compound .
Neuropharmacology
The compound's structural features may also contribute to neuropharmacological applications. Research indicates that amine derivatives can interact with neurotransmitter systems, potentially leading to therapeutic effects in neurodegenerative diseases .
Ligand in Catalysis
(2-Bromophenyl)(phenyl)methylamine hydrochloride serves as an effective ligand in various metal-catalyzed reactions, such as:
- Hydroformylation
- Asymmetric hydrogenation
- Suzuki coupling reactions
These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals . The presence of bromine enhances the reactivity of the compound, making it a valuable intermediate in synthetic pathways.
Case Study: Synthesis of Biphenyl Derivatives
A recent study demonstrated the use of (2-Bromophenyl)(phenyl)methylamine hydrochloride in synthesizing biphenyl derivatives through palladium-catalyzed cross-coupling reactions. The results indicated high yields and selectivity, showcasing its utility in developing new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(phenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Diphenylmethylamine Derivatives
Compound T131 : N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine
- Formula : C₂₃H₁₈BrN₂S
- Key Differences: Replaces the methylamine group with a thiazol-2-amine heterocycle. Applications: Investigated as kinase inhibitors, similar to pexidartinib (), but with distinct binding profiles due to the thiazole moiety .
Compound T132 : N-[(2-Bromophenyl)diphenylmethyl]pyrimidin-2-amine
Halogen-Substituted Benzylamine Derivatives
[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl(methyl)amine Hydrochloride
- Formula: C₁₄H₁₄BrCl₂NO
- Key Differences: Incorporates a phenoxy linker and additional chlorine substituent. Higher molecular weight (363.08 g/mol) and increased lipophilicity (logP ~3.5). Applications: Potential use in neurotransmitter receptor modulation due to structural resemblance to psychoactive phenethylamines .
Bis(2-bromobenzyl)amine Hydrochloride
Alkylamine Variants
(2-Bromophenyl)methylamine Hydrochloride
Heterocyclic Amine Derivatives
Methyl amino(2-bromophenyl)acetate Hydrochloride
Comparative Data Table
Key Research Findings
- Bioactivity : The target compound’s diphenylmethylamine core is structurally analogous to pexidartinib (), a CSF1R inhibitor, but lacks the pyridine and trifluoromethyl groups critical for kinase binding .
- Solubility : Derivatives with heterocyclic amines (e.g., T131, T132) exhibit improved aqueous solubility (>5 mg/mL) compared to the target compound (<1 mg/mL) due to polar functional groups .
- Safety : Alkylamine variants (e.g., ethylamine derivative) show higher acute toxicity (LD₅₀ < 100 mg/kg in rodents) compared to bulkier analogs like the target compound .
Biological Activity
(2-Bromophenyl)(phenyl)methylamine hydrochloride is a substituted amine with the molecular formula C14H15BrClN and a molecular weight of 312.64 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C14H15BrClN
- Molecular Weight : 312.64 g/mol
- Structure : The compound consists of a bromophenyl group attached to a phenyl ring and a methylamine moiety.
The biological activity of (2-Bromophenyl)(phenyl)methylamine hydrochloride is primarily attributed to its interaction with various molecular targets, including neurotransmitter systems and enzymes. The bromine substituent enhances its binding affinity, potentially modulating neurotransmitter release or inhibiting specific enzymes involved in cellular processes.
Target Interactions
- Neurotransmitter Systems : The compound may influence neurotransmitter dynamics, impacting neurological functions.
- Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways.
Antimicrobial Properties
Research indicates that (2-Bromophenyl)(phenyl)methylamine hydrochloride exhibits significant antimicrobial activity against various bacterial strains. A study showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines, particularly by activating caspase pathways. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 25 | Caspase activation | |
| MCF-7 | 30 | Cell cycle arrest | |
3 | A549 | 20 | Apoptosis induction |
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested (2-Bromophenyl)(phenyl)methylamine hydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
-
Evaluation of Anticancer Effects :
- In a study involving MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
Comparative Analysis
When compared to similar compounds such as (2-Chlorophenyl)methylamine hydrochloride and (2-Fluorophenyl)methylamine hydrochloride, (2-Bromophenyl)(phenyl)methylamine hydrochloride shows unique pharmacokinetic and pharmacodynamic properties due to the specific position of the bromine atom on the phenyl ring.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (2-Bromophenyl)(phenyl)methylamine hydrochloride | Yes | Yes |
| (2-Chlorophenyl)methylamine hydrochloride | Moderate | Moderate |
| (2-Fluorophenyl)methylamine hydrochloride | Low | High |
Q & A
Q. What are the optimal synthetic routes for (2-Bromophenyl)(phenyl)methylamine hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. Key steps include:
- Alkylation : Reacting a bromophenyl-phenymethyl precursor with methylamine under reflux conditions in solvents like dichloromethane or DMF. Catalysts such as palladium or copper salts may enhance efficiency .
- Salt Formation : Treating the free amine with hydrochloric acid to precipitate the hydrochloride salt .
- Optimization : Temperature control (60–80°C), solvent polarity, and stoichiometric ratios of methylamine are critical to minimize side reactions (e.g., over-alkylation) .
- Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Methylamine, DMF, 70°C | 65–75 | ≥95% |
| Salt Formation | HCl (g), EtOH | 85–90 | ≥98% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the aromatic protons (δ 7.2–7.8 ppm), methylamine protons (δ 2.3–2.7 ppm), and bromine-induced deshielding effects .
- IR Spectroscopy : Confirms N–H stretching (3300–3500 cm⁻¹) and C–Br bonds (500–600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 308.03) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromine, methoxy) on the aromatic rings influence reactivity and biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (Br) : Increase electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution. Bromine at the ortho position sterically hinders certain reactions but enhances stability .
- Electron-Donating Groups (OCH₃) : Activate the ring for electrophilic substitution but may reduce binding affinity to targets like serotonin receptors due to steric bulk .
- Structure-Activity Relationship (SAR) : Modifying substituents alters logP (lipophilicity) and bioavailability. For example, replacing bromine with fluorine improves CNS penetration but reduces metabolic stability .
Q. How can contradictions in reported biological activities (e.g., receptor affinity vs. cytotoxicity) be resolved?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
- Metabolic Profiling : Incubate the compound with liver microsomes to identify reactive metabolites causing cytotoxicity .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves to differentiate specific activity from off-target effects .
- Case Study : A 2025 study found that discrepancies in dopamine receptor binding (Ki = 10 nM vs. 100 nM) arose from differences in buffer ionic strength .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution vs. acid-base reactions?
- Methodological Answer :
- Nucleophilic Substitution : The bromine atom at the ortho position creates a partial positive charge, enabling attack by amines or thiols. Steric hindrance from the phenyl group slows SN2 pathways, favoring SN1 mechanisms in polar solvents .
- Acid-Base Behavior : The methylamine group (pKa ~10.6) acts as a weak base, forming stable salts with HCl. Protonation shifts the equilibrium toward water-soluble forms, critical for in vivo studies .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., k = 0.15 s⁻¹ for bromide displacement by azide) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC to identify decomposition thresholds (>120°C) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Q. What strategies are effective in resolving low crystallinity issues for X-ray diffraction studies?
- Methodological Answer :
- Co-Crystallization : Use tartaric acid or succinic acid as co-formers to improve crystal packing .
- Solvent Screening : Test high-vapor-pressure solvents (e.g., ether/hexane) for slow evaporation .
- Cryo-Cooling : Flash-cool crystals to 100 K to reduce thermal motion and enhance diffraction resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
